2-N-乙基-1,3,5-三嗪-2,4-二胺

描述

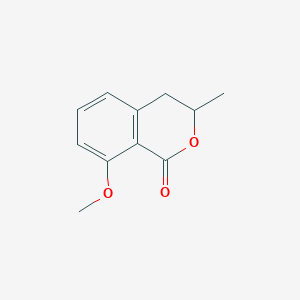

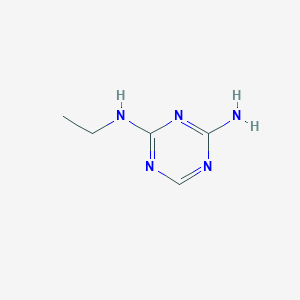

“2-N-ethyl-1,3,5-triazine-2,4-diamine” is a derivative of the 1,3,5-triazine family . Triazines are a group of heterocyclic compounds that have been extensively explored for their therapeutically useful properties . They exhibit a range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives typically involves a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid is followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .科学研究应用

1. 除草剂中的应用

2-N-乙基-1,3,5-三嗪-2,4-二胺衍生物广泛应用于除草剂中。研究重点关注这些化合物的低激发态,这对了解它们与植物和环境的相互作用很重要。例如,阿特拉津是一种衍生物,一直是计算和发光研究的主题,以解释其吸收和发射特征 (Oliva 等人,2005)。此外,研究还探讨了此类除草剂的环境归宿,研究了它们在各种土壤中的吸附、解吸和消失动力学 (Baer & Calvet,1999)。

2. 微生物利用

一些细菌可以利用 2-N-乙基-1,3,5-三嗪-2,4-二胺的衍生物作为硫源。这种能力取决于土壤对这些化合物的暴露,并表明在生物降解和环境修复中具有潜在作用 (Cook & Hütter,1982)。

3. 电子和结构性质

三嗪衍生物的电子和结构性质对于它们在材料科学中的应用非常重要。使用 DFT 方法的研究预测了这些化合物的结构和振动性质,这对于它们在树脂、药物和金属表面纳米结构的制造中至关重要 (Benassi、Foggia、& Bonora,2013)。

4. 生物降解和环境影响

这些衍生物的环境影响,特别是作为污染物,一直令人担忧。研究重点关注能够转化取代三嗪的微生物分离株,从而深入了解潜在的生物修复策略 (Mulbry,1994)。

5. 合成和化学反应

对 2-N-乙基-1,3,5-三嗪-2,4-二胺的研究还包括其化学合成和反应。例如,已经开发出一种新颖的一锅合成方法用于 N,6-二取代衍生物,展示了其广泛的应用范围 (Liu、Lin、& Leftheris,2007)。

作用机制

Target of Action

2-N-ethyl-1,3,5-triazine-2,4-diamine, also known as atrazine, is a synthetic triazine herbicide commonly used to control grassy and broadleaf weeds in crops . Its primary targets are the enzymatic processes and photosynthesis in plants .

Mode of Action

Atrazine modifies the growth of plants by interacting with their enzymatic processes and photosynthesis . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Biochemical Pathways

The compound affects the biochemical pathways related to growth, enzymatic processes, and photosynthesis in plants . It also impacts the biochemical pathways related to mutagenicity, genotoxicity, cell division, lipid synthesis, and hormonal balance in aquatic fauna and non-target animals .

Result of Action

The molecular and cellular effects of atrazine’s action include modifications in plant growth, enzymatic processes, and photosynthesis . In aquatic fauna and non-target animals, it causes mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of atrazine. Its long half-life, low adsorption in soils, and moderate aqueous solubility make it a major pollutant of soil and water ecosystems . It has threatened the sustainability of agricultural soils due to detrimental effects on resident soil microbial communities .

属性

IUPAC Name |

2-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMOXKOUKFOYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293948 | |

| Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30368-49-1 | |

| Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30368-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3258300.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3258321.png)

![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)

![Sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B3258334.png)

![(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B3258369.png)

![3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione](/img/structure/B3258387.png)

![3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3258393.png)